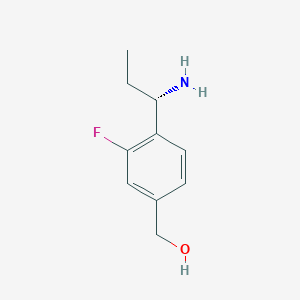
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol is a chiral compound with a specific stereochemistry It is characterized by the presence of an aminopropyl group attached to a fluorophenyl ring, with a hydroxymethyl group at the para position relative to the fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorobenzene derivative, such as 3-fluorobenzaldehyde.
Formation of the Aminopropyl Group: The aldehyde group is first converted to a nitrile via a reaction with a suitable reagent like hydroxylamine. The nitrile is then reduced to an amine using a reducing agent such as lithium aluminum hydride.
Introduction of the Hydroxymethyl Group: The final step involves the reduction of the nitrile group to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of (S)-(4-(1-Aminopropyl)-3-fluorophenyl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the fluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-(4-(1-Aminopropyl)-3-fluorophenyl)methanol: The enantiomer of the compound with different stereochemistry.
(S)-(4-(1-Aminopropyl)-3-chlorophenyl)methanol: A similar compound with a chlorine atom instead of fluorine.
(S)-(4-(1-Aminopropyl)-3-methylphenyl)methanol: A similar compound with a methyl group instead of fluorine.
Uniqueness
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
[4-[(1S)-1-aminopropyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C10H14FNO/c1-2-10(12)8-4-3-7(6-13)5-9(8)11/h3-5,10,13H,2,6,12H2,1H3/t10-/m0/s1 |
Clave InChI |
DTRZIOMGDPXVNU-JTQLQIEISA-N |
SMILES isomérico |
CC[C@@H](C1=C(C=C(C=C1)CO)F)N |
SMILES canónico |
CCC(C1=C(C=C(C=C1)CO)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


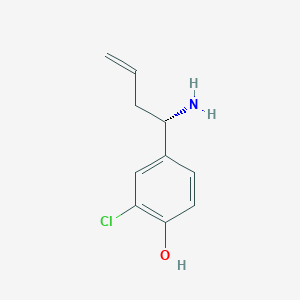
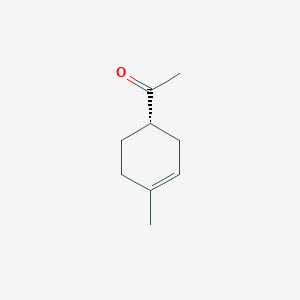
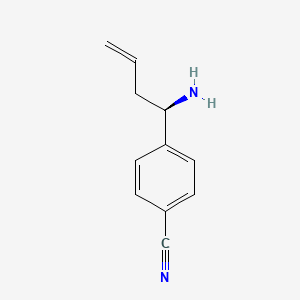
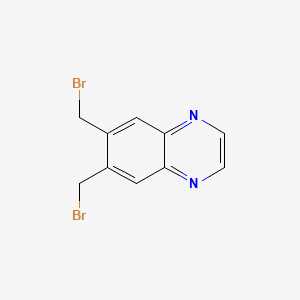
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
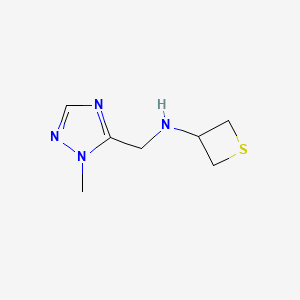
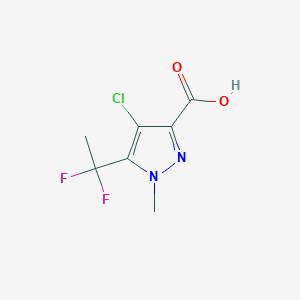
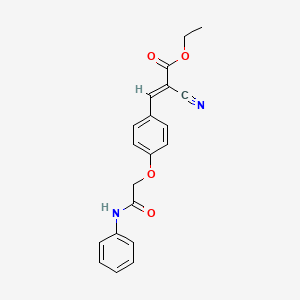
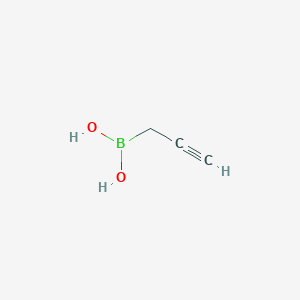
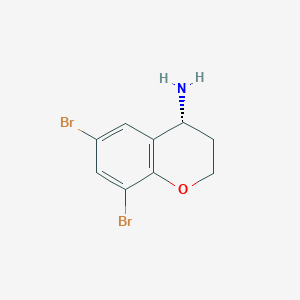

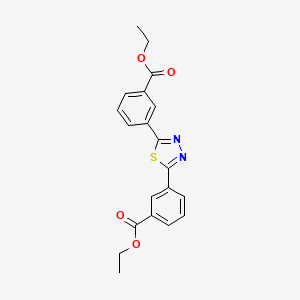
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
